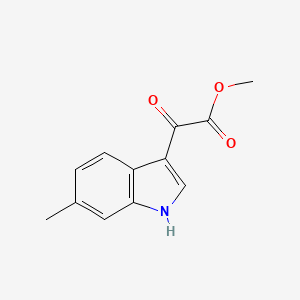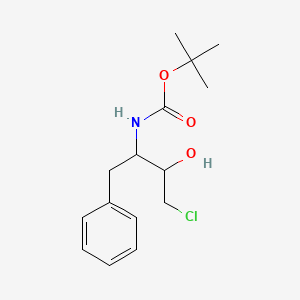![molecular formula C8H4S3 B8815670 3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene](/img/structure/B8815670.png)
3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,9-trithiatricyclo[63002,6]undeca-1(8),2(6),4,10-tetraene is a unique organic compound characterized by its tricyclic structure containing three sulfur atoms
Métodos De Preparación
The synthesis of 3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene can be achieved through several synthetic routes. One common method involves the reaction of dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarboxaldehyde with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired tricyclic structure.
Análisis De Reacciones Químicas
3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents like halogens or alkyl groups can be introduced into the aromatic rings.
Aplicaciones Científicas De Investigación
3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene has several scientific research applications:
Materials Science: It is used in the development of novel materials with unique electronic properties, such as organic semiconductors and conductive polymers.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biological Studies: Researchers explore its potential biological activities, including its interactions with enzymes and other biomolecules.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene involves its interaction with molecular targets through its sulfur atoms and aromatic rings. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various chemical and biological pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it valuable in applications requiring redox activity.
Comparación Con Compuestos Similares
3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene can be compared with similar compounds such as:
Dithieno[3,2-b2’,3’-d]thiophene: This compound shares a similar tricyclic structure but lacks the additional sulfur atoms, resulting in different electronic properties.
Tricyclo[4.3.1.1(3,8)]undecane: While this compound has a similar tricyclic framework, it does not contain sulfur atoms, leading to distinct chemical reactivity and applications.
10-octyl-5,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene-4-carboxaldehyde:
Propiedades
Fórmula molecular |
C8H4S3 |
|---|---|
Peso molecular |
196.3 g/mol |
Nombre IUPAC |
3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene |
InChI |
InChI=1S/C8H4S3/c1-3-10-8-5(1)7-6(11-8)2-4-9-7/h1-4H |
Clave InChI |
HKNRNTYTYUWGLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C1C3=C(S2)C=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


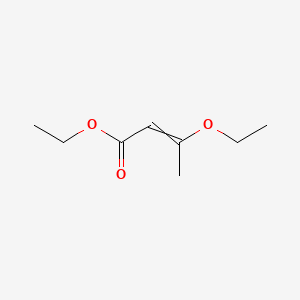
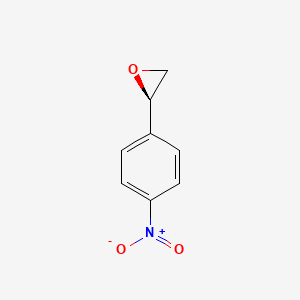

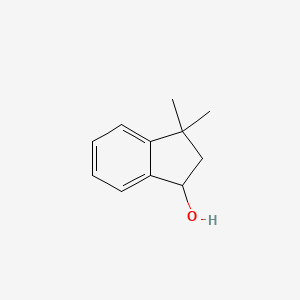
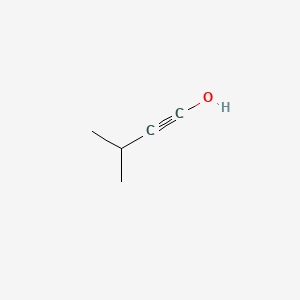
![2-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B8815640.png)
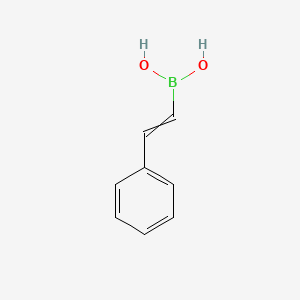
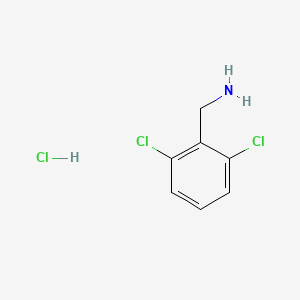

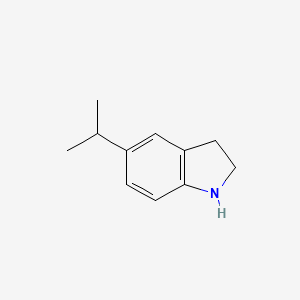
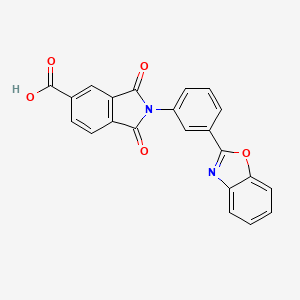
![N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine](/img/structure/B8815664.png)
